Mooreine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mooreine is a natural product found in Crinum moorei with data available.
Scientific Research Applications
Systems Ecology and Environmental Simulation
Mooreine's application in systems ecology is highlighted in the Island Digital Ecosystem Avatars (IDEA) Consortium, which aims to create simulations of social-ecological systems. Specifically, the Moorea IDEA focuses on modeling interactions between climate, environment, biodiversity, and human activities in a marine–terrestrial landscape. This research is significant for understanding and predicting human and natural changes in environments like Moorea, French Polynesia, and beyond (Davies et al., 2016).
Systemic Classification in Biology
In biology, this compound is relevant to the systemic classification of biological phenomena. Moore's model, which emphasizes multidimensional abstract systems of an oriented probabilistic type, is proposed for the mathematical interpretation of complex biological systems. This model aids in the systematic method applied across various scientific fields (Gavelli, 1990).
Electronics and Nanotechnology
This compound finds application in micro- and nanoelectronics, particularly in the realms of More Moore, Beyond CMOS, and More than Moore. These research areas are exploring the convergence of top-down technology with bottom-up methods from materials physics, chemistry, and biotechnology. This convergence is opening new worlds of applications in areas like ambient intelligence, sustainable energy, and human healthcare (Claeys, 2012).
High-Pressure Studies in Superconductivity
In the field of superconductivity, this compound is associated with research on chemical doping and high-pressure studies of layered β − PdB i2 single crystals. This research, supported by the John J. and Rebecca Moores Endowment, contributes to the understanding of the physical properties of superconducting materials (Zhao et al., 2015).
Quality and Reliability in Technology
The concept of this compound is also present in discussions about the quality and reliability of data in technology, influenced by Moore's Law. This concept highlights the need for preserving economically outdated technologies and formulating transparent data policies, which is becoming increasingly significant due to rapid technological advancements (Brombacher, 2018).
Coral Reef Monitoring
Digital Moorea, a project in coral reef monitoring, leverages this compound in its efforts to create a real-time sensor network for long-term studies of marine ecology. This project serves as a living laboratory for understanding environmental and biological processes in coral reef ecosystems (Fountain et al., 2009).
Properties
Molecular Formula |
C17H18NO4+ |
---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
19-methoxy-5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,11,15-pentaen-17-ol |
InChI |
InChI=1S/C17H18NO4/c1-20-17-11-2-3-18(17)8-10-4-15-16(22-9-21-15)7-13(10)14(17)6-12(19)5-11/h4-5,7-8,12,14,19H,2-3,6,9H2,1H3/q+1 |
InChI Key |
SCCZQLWAJVZURZ-UHFFFAOYSA-N |
Canonical SMILES |
COC12C3CC(C=C1CC[N+]2=CC4=CC5=C(C=C34)OCO5)O |
Synonyms |
mooreine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.